molecular formula C12H6BrClF3NO B8518189 2-(5-Bromo-2-chlorophenoxy)-5-(trifluoromethyl)pyridine

2-(5-Bromo-2-chlorophenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B8518189
M. Wt: 352.53 g/mol
InChI Key: KHEXZCPYBBGLLE-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H6BrClF3NO and its molecular weight is 352.53 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H6BrClF3NO

Molecular Weight

352.53 g/mol

IUPAC Name

2-(5-bromo-2-chlorophenoxy)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H6BrClF3NO/c13-8-2-3-9(14)10(5-8)19-11-4-1-7(6-18-11)12(15,16)17/h1-6H

InChI Key

KHEXZCPYBBGLLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=NC=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-chlorophenol (1.5 g, 7.23 mmol) in DMF (6 mL) was added potassium carbonate (2.5 g, 18.07 mmol) at RT followed by 2-chloro-5-(trifluoromethyl)pyridine (1.3 g, 7.23 mmol) and the mixture was refluxed at 110° C. for 12 h. The reaction mixture was quenched with water and extracted with ethyl acetate three times. The total organic extract was washed with water and brine, dried over sodium sulfate and concentrated under reduced pressure to give the title compound (2.6 g, 100%). 1H NMR (500 MHz, CDCl3): δ 8.38 (s, 1H), 7.95 (d, J=6.5 Hz, 1H), 7.65 (s, 1H), 7.47 (d, J=2 Hz, 1H), 7.12 (m, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Yield
100%

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